molecular formula C14H13NO5S B12804953 Acetamide, N-(1,1'-biphenyl)-4-yl-N-(sulfooxy)- CAS No. 26594-43-4

Acetamide, N-(1,1'-biphenyl)-4-yl-N-(sulfooxy)-

Cat. No.: B12804953
CAS No.: 26594-43-4
M. Wt: 307.32 g/mol
InChI Key: UOXPZUNAFALTKU-UHFFFAOYSA-N
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Description

Acetamide, N-(1,1’-biphenyl)-4-yl-N-(sulfooxy)- is a complex organic compound characterized by the presence of an acetamide group attached to a biphenyl structure with a sulfooxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1,1’-biphenyl)-4-yl-N-(sulfooxy)- typically involves the following steps:

    Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.

    Introduction of Acetamide Group: The acetamide group can be introduced by reacting the biphenyl compound with acetic anhydride in the presence of a base such as pyridine.

    Sulfooxy Substitution: The sulfooxy group can be introduced through a sulfonation reaction using sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the sulfooxy group, converting it to a hydroxyl group.

    Substitution: The biphenyl structure allows for various substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of acetamide oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Introduction of various functional groups onto the biphenyl structure.

Scientific Research Applications

Acetamide, N-(1,1’-biphenyl)-4-yl-N-(sulfooxy)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(1,1’-biphenyl)-4-yl-N-(sulfooxy)- involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, while the biphenyl structure can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(1,1’-biphenyl)-2-yl-: Similar structure but with the acetamide group at a different position.

    Acetanilide: Contains an acetamide group attached to a single benzene ring.

    Biphenyl: Lacks the acetamide and sulfooxy groups.

Uniqueness

Acetamide, N-(1,1’-biphenyl)-4-yl-N-(sulfooxy)- is unique due to the combination of its biphenyl structure with both acetamide and sulfooxy groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

26594-43-4

Molecular Formula

C14H13NO5S

Molecular Weight

307.32 g/mol

IUPAC Name

(N-acetyl-4-phenylanilino) hydrogen sulfate

InChI

InChI=1S/C14H13NO5S/c1-11(16)15(20-21(17,18)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18,19)

InChI Key

UOXPZUNAFALTKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OS(=O)(=O)O

Origin of Product

United States

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